4-(4-Ethynylphenyl)pyridine

Catalog No.
S6880959
CAS No.
83420-57-9
M.F
C13H9N
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Ethynylphenyl)pyridine

CAS Number

83420-57-9

Product Name

4-(4-Ethynylphenyl)pyridine

IUPAC Name

4-(4-ethynylphenyl)pyridine

Molecular Formula

C13H9N

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C13H9N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h1,3-10H

InChI Key

SRTDAMGILHTMNG-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)C2=CC=NC=C2

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC=NC=C2

4-(4-Ethynylphenyl)pyridine (CAS 83420-57-9) is a rigid, heterobifunctional building block featuring a terminal alkyne and a coordinating pyridine nitrogen, separated by a fully conjugated phenyl spacer [1]. This structural motif provides an extended linear geometry compared to simple ethynylpyridines, making it highly valuable for the synthesis of expanded metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and directional supramolecular assemblies. The terminal alkyne readily participates in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions (CuAAC), while the pyridine moiety offers robust coordination to transition metals or acts as a site for quaternization. Procurement of this pre-alkynylated, extended linker eliminates the need for multi-step spacer elongation, ensuring high-purity precursor availability for advanced materials and ligand design.

Substituting 4-(4-ethynylphenyl)pyridine with shorter analogs like 4-ethynylpyridine fundamentally alters the spatial dimensions and electronic properties of the resulting materials [1]. In MOF and COF synthesis, linker length directly dictates pore size, surface area, and topology; using a shorter ligand collapses the intended void volume and prevents the formation of isoreticular expanded frameworks. Furthermore, attempting to use symmetric linkers (like 1,4-diethynylbenzene) removes the orthogonal reactivity provided by the pyridine nitrogen, destroying the capacity for directional self-assembly or post-synthetic metalation. Relying on the halogenated precursor, 4-(4-bromophenyl)pyridine, shifts the burden of alkynylation to the end-user, introducing yield-limiting deprotection steps and trace metal impurities that can poison sensitive downstream coordination or photophysical applications.

Streamlined Synthesis via Pre-installed Terminal Alkyne

Procuring the pre-alkynylated 4-(4-ethynylphenyl)pyridine provides a significant process advantage over using the halogenated precursor, 4-(4-bromophenyl)pyridine [1]. Starting from the bromide requires a two-step sequence (Sonogashira coupling with TMS-acetylene followed by desilylation), which typically caps overall yields at 65-75% and introduces trace palladium/copper contaminants. The pre-installed alkyne allows for immediate downstream functionalization with 100% atom economy regarding the linker backbone.

Evidence DimensionSynthetic steps and yield to terminal alkyne
Target Compound Data0 steps (ready for direct use); 100% atom economy for coupling
Comparator Or Baseline4-(4-Bromophenyl)pyridine (2 steps; ~65-75% overall yield)
Quantified DifferenceEliminates 2 synthetic steps and avoids yield losses associated with TMS deprotection.
ConditionsStandard laboratory-scale ligand synthesis workflow

Procuring the pre-alkynylated compound eliminates hazardous alkyne gas handling and reduces trace metal contamination from intermediate cross-coupling steps.

Extended Rigid Spacer for Isoreticular Framework Expansion

The insertion of the phenyl ring between the pyridine and the ethynyl group extends the linear dimension of the linker significantly compared to 4-ethynylpyridine [1]. This structural elongation from ~5.0 Å to ~9.5 Å is mathematically required to expand the pore apertures of isoreticular coordination networks without altering the fundamental topology of the framework.

Evidence DimensionLinear spacer length (N to terminal C)
Target Compound Data~9.5 Å extended rigid length
Comparator Or Baseline4-Ethynylpyridine (~5.0 Å short rigid length)
Quantified Difference~90% increase in linker length, directly translating to expanded pore apertures in resulting MOFs.
ConditionsIn silico modeling and crystallographic analysis of coordination networks

Buyers targeting large-pore MOFs for macromolecular catalysis or gas separation must select this extended spacer to prevent framework collapse or insufficient void volume.

Heterobifunctional Orthogonality vs. Symmetric Linkers

Unlike symmetric linkers such as 1,4-diethynylbenzene, 4-(4-ethynylphenyl)pyridine offers strictly orthogonal reactivity [1]. The pyridine nitrogen can participate in metal coordination or alkylation independently of the terminal alkyne's participation in click chemistry or cross-coupling. This asymmetry prevents the statistical oligomerization and cross-linking that plague symmetric diynes during stepwise functionalization.

Evidence DimensionReaction site selectivity
Target Compound Data100% orthogonal (N-coordination vs. C≡C coupling)
Comparator Or Baseline1,4-Diethynylbenzene (0% orthogonal; competing dual C≡C couplings)
Quantified DifferencePrevents statistical oligomerization, enabling precise A-B type directional functionalization.
ConditionsSequential post-synthetic modification or stepwise self-assembly

Essential for synthesizing discrete metallacages or asymmetric push-pull chromophores where symmetric diynes would cause unwanted cross-linking.

Enhanced Pi-Conjugation for Photophysical Applications

The fully conjugated Py-Ph-C≡C backbone of 4-(4-ethynylphenyl)pyridine provides a substantially lower optical bandgap compared to the truncated Py-C≡C system of 4-ethynylpyridine [1]. This extended electron delocalization results in a predictable bathochromic (red) shift in both absorption and emission profiles, making it a superior building block for tuning the optoelectronic properties of conjugated polymers and luminescent metal complexes.

Evidence DimensionConjugation length and HOMO-LUMO gap
Target Compound DataExtended Py-Ph-C≡C fully conjugated system
Comparator Or Baseline4-Ethynylpyridine (Truncated Py-C≡C system)
Quantified DifferenceProvides a significantly lower optical bandgap and bathochromic shift in emission profiles.
ConditionsUV-Vis and fluorescence spectroscopy in standard organic solvents

Crucial for materials scientists designing red-shifted fluorescent probes or organic light-emitting materials requiring extended electron delocalization.

Expanded Metal-Organic Frameworks (MOFs)

Ideal as a rigid, elongated pillar ligand for constructing porous coordination polymers where large pore sizes are required for gas storage or large-molecule catalysis, specifically leveraging its ~9.5 Å length to prevent framework collapse [1].

Click-Chemistry Derived Ligands

Excellent precursor for synthesizing bidentate or tridentate triazole-pyridine ligands via CuAAC, used in ruthenium or iridium photoredox catalysts, benefiting from the pre-installed alkyne to ensure high purity [1].

Directional Supramolecular Assemblies

Used in the formation of metallacages and discrete supramolecular architectures where the exact distance and orthogonal reactivity between the coordinating nitrogen and the functional alkyne tail dictate the precise self-assembly outcome [1].

Conjugated Organic Materials

Serves as a terminal capping group or building block in the synthesis of rod-like conjugated polymers and molecular wires for organic electronics (OLEDs, OFETs), utilizing its extended pi-conjugation for bandgap tuning [1].

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

179.073499291 g/mol

Monoisotopic Mass

179.073499291 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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